N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
Description
Properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S2/c1-18(24(2,20)21)8-14(19)17-15-16-11(9-23-15)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,8H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEDAZNXEXKNST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a compound that integrates a benzofuran moiety with a thiazole and a sulfonamide group. This structural combination suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Numerous studies have highlighted the antibacterial activity of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole and sulfonamide groups have demonstrated significant antibacterial effects against both Gram-negative and Gram-positive bacteria. These compounds were tested in isolation and in combination with cell-penetrating peptides, showing enhanced efficacy .
Anticancer Activity
Research indicates that thiazole-based compounds can exhibit anticancer properties. A study synthesized novel thiazole derivatives and evaluated their effects on various cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results showed that certain derivatives induced apoptosis in tumor cells, suggesting potential therapeutic applications in cancer treatment . The mechanism of action often involves the activation of apoptotic pathways, which are crucial for the anticancer activity of these compounds.
Acetylcholinesterase Inhibition
Another area of interest is the inhibitory effect on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds similar to this compound have been shown to inhibit AChE effectively. This activity is vital for maintaining acetylcholine levels in the brain, thus providing a potential avenue for treating cognitive decline associated with neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are often influenced by their structural components. The presence of specific functional groups, such as benzofuran and sulfonamide, can enhance or diminish their biological efficacy. For example, modifications to the benzofuran or thiazole portions of the molecule may lead to variations in potency against microbial strains or cancer cells.
Key Findings from Studies
Case Studies
- Antibacterial Efficacy : In a study examining hybrid antimicrobials, the combination of thiazole and sulfonamide groups resulted in enhanced antibacterial activity when tested against various bacterial strains. The results indicated that specific substitutions on the thiazole ring could significantly impact effectiveness .
- Anticancer Mechanism : Research into thiazole derivatives revealed that certain compounds not only inhibited cancer cell proliferation but also triggered apoptotic pathways through caspase activation assays. This highlights their potential as chemotherapeutic agents .
- Neuroprotective Potential : The ability of compounds similar to this compound to inhibit AChE suggests they may offer neuroprotective benefits, making them candidates for further exploration in Alzheimer's disease therapies .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide involves several steps, typically starting from benzofuran and thiazole derivatives. The compound's molecular formula is , indicating a complex structure that contributes to its biological activity. The synthesis methods often include refluxing in solvents such as ethanol and the use of various coupling agents to facilitate the formation of the desired product .
Anticancer Activity
One significant application of this compound is its potential as an anticancer agent. Studies have shown that thiazole derivatives exhibit promising anticancer activities against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, with specific compounds demonstrating IC50 values in the low micromolar range .
Case Study:
In a study evaluating the anticancer effects of thiazole derivatives, compounds containing the benzofuran and thiazole moieties were found to activate caspase pathways, leading to increased apoptosis in treated cells. This suggests a mechanism where these compounds could be developed into effective chemotherapeutic agents.
Antimicrobial Properties
Another critical application area is antimicrobial activity. Research indicates that thiazole and sulfonamide derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial cell membranes effectively, enhancing its efficacy .
Data Table: Antibacterial Activity
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 8 | 10.5 |
| S. aureus | 7.5 | 8 |
| B. subtilis | 7.5 | 9 |
| S. epidermidis | 7 | 6 |
This table summarizes the antibacterial activity observed with various derivatives, highlighting their potential as broad-spectrum antimicrobial agents.
Acetylcholinesterase Inhibition
Compounds similar to this compound have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function .
Case Study:
In vitro studies demonstrated that certain thiazole derivatives showed strong AChE inhibitory activity, suggesting their potential use in treating neurodegenerative diseases.
Conclusion and Future Directions
The compound this compound exhibits a range of biological activities that warrant further exploration. Its applications in anticancer therapy, antimicrobial treatments, and neuroprotection highlight its versatility as a pharmaceutical candidate.
Future research should focus on:
- Mechanistic Studies: Understanding the precise mechanisms by which these compounds exert their biological effects.
- Clinical Trials: Conducting clinical trials to evaluate efficacy and safety in humans.
- Structural Modifications: Exploring structural modifications to enhance potency and selectivity for specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of thiazole-acetamide derivatives, which are frequently modified at the thiazole C4 position and the acetamide side chain to optimize pharmacological properties. Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations:
Methylsulfonamido groups (as in the target) are less polar than piperazine (Compound 13) or benzimidazole (Compound 2e) side chains, which could reduce solubility but increase metabolic stability .
Biological Activity Trends :
- Piperazine-containing derivatives (e.g., Compounds 13, 16) show moderate to strong MMP inhibition, suggesting that the target compound’s sulfonamido group may similarly target MMPs but with distinct selectivity .
- Coumarin-linked thiazoles (e.g., Compound 5) demonstrate potent α-glucosidase inhibition, implying that the benzofuran analog could exhibit overlapping enzyme-targeting capabilities .
Synthetic Accessibility :
Q & A
Q. What are the standard synthetic routes for preparing N-(4-(benzofuran-2-yl)thiazol-2-yl)acetamide derivatives?
Methodological Answer: The synthesis typically involves acylation of a thiazol-2-amine precursor. For example:
Acylation with chloroacetate : React 2-amino-4-(benzofuran-2-yl)thiazole with ethyl chloroacetate in tetrahydrofuran (THF) using dispersed sodium as a base .
Acetic anhydride reflux : Heat the amine intermediate with acetic anhydride under reflux (e.g., 30 minutes), followed by quenching with ice and recrystallization from ethanol .
Catalyzed coupling : Use triethylamine as a catalyst in dimethyl ketone for N-alkylation reactions, monitored via TLC .
Q. Example Table: Synthesis Conditions for Analogous Compounds
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer: Key techniques include:
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
Methodological Answer:
- In vitro enzyme inhibition : Screen against targets like α-glucosidase (using p-nitrophenyl glucopyranoside substrate) .
- Antinociceptive models : Hot-plate or writhing tests in rodents, comparing efficacy to standards like diclofenac .
- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) studied to optimize biological activity?
Methodological Answer:
- Substituent variation : Modify benzofuran or thiazole moieties (e.g., electron-withdrawing groups on benzofuran to enhance metabolic stability) .
- Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., sulfonamido group binding to kinase ATP pockets ).
- Bioisosteric replacement : Replace the methylsulfonamido group with trifluoromethanesulfonamido to assess potency changes .
Q. Example Table: SAR Trends in Analogs
| Modification Site | Biological Effect | Reference |
|---|---|---|
| Thiazole C4-phenyl substitution | ↑ Analgesic activity (vs. diclofenac) | |
| Sulfonamido N-methylation | ↓ Cytotoxicity, ↑ solubility |
Q. How is crystallographic data utilized to resolve structural ambiguities?
Methodological Answer:
- X-ray diffraction : Use SHELXL for refinement; analyze bond lengths (e.g., C=O ~1.21 Å) and torsion angles (e.g., nitro group twist: -16.7° ).
- Intermolecular interactions : Identify hydrogen bonds (e.g., C–H⋯O for crystal packing ).
- Validation tools : Apply PLATON/ADDSYM to check for missed symmetry and Rint values < 0.05 .
Q. How can contradictory bioactivity data across studies be addressed?
Methodological Answer:
- Solubility profiling : Use shake-flask or HPLC methods to measure logP; adjust substituents (e.g., polar groups) if poor solubility skews results .
- Metabolite screening : Incubate with liver microsomes to identify inactivation pathways (e.g., cytochrome P450 oxidation) .
- Dose-response recalibration : Re-test activity under standardized conditions (e.g., fixed ATP concentration in kinase assays ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
